molecular formula C20H20FN3O3S B2922190 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-48-1

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2922190
CAS No.: 537678-48-1
M. Wt: 401.46
InChI Key: NNOAEECYWHHCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction, a well-established method for constructing DHPM scaffolds . This compound features a 3,4-dimethoxyphenyl group at the C4 position of the pyrimidine ring and an N-(4-fluorophenyl)carboxamide moiety at the C5 position.

DHPM derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The target compound’s structural features—electron-donating methoxy groups and a fluorine-substituted aryl carboxamide—suggest improved solubility and target specificity compared to simpler DHPM analogs . Its synthesis likely involves cyclocondensation of substituted benzaldehydes, thiourea, and β-keto carboxamides under acid catalysis .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(28)22-11)12-4-9-15(26-2)16(10-12)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOAEECYWHHCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, characterized by its unique chemical structure that includes a dimethoxyphenyl group and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H20_{20}FN3_3O3_3S
  • Molecular Weight : 401.46 g/mol
  • IUPAC Name : 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

The presence of both the dimethoxy and fluorophenyl groups is significant for enhancing biological activity while potentially reducing toxicity.

Biological Activity Overview

Research indicates that compounds with a pyrimidine nucleus exhibit a broad spectrum of biological activities including:

  • Antimicrobial
  • Antiviral
  • Antitumor
  • Antidiabetic

Table 1: Biological Activities of Related Compounds

Compound NameKey FeaturesBiological Activity
4-(2-hydroxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideHydroxy group substitutionModerate anti-HIV activity
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideDimethoxy substitution on different positionEnhanced solubility
4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideDifferent methoxy positioningPotentially improved bioavailability

The exact mechanism of action for this compound is currently not fully elucidated. However, it is known to induce morphological changes in fungal hyphae by causing periodic swelling and disrupting tip growth. Upon removal of the compound, normal growth patterns are restored.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on pyrimidine derivatives highlighted that compounds containing thiourea moieties exhibited significant antibacterial activity against various strains including E. coli and S. aureus. The presence of substituents such as methoxy groups was crucial for enhancing antimicrobial efficacy .
  • Antitumor Properties : Research has shown that certain pyrimidine derivatives demonstrate antitumor effects by inhibiting specific enzymes involved in cancer cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can lead to increased potency against tumor cells .
  • Antiviral Effects : Pyrimidines have also been investigated for their antiviral properties against RNA viruses. The incorporation of specific functional groups has been linked to improved antiviral activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (C4/C5) Functional Groups Notable Properties Biological Activity Source
Target Compound 3,4-dimethoxyphenyl / N-(4-fluorophenyl) 2-thioxo, carboxamide Enhanced lipophilicity; potential EGFR inhibition Anticancer (predicted)
Ethyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-fluorophenyl / ethyl ester 2-oxo, ester Mp: 210–213°C; soluble in DMSO Not reported
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Substituted phenyl / N-(2-chloro-4-CF3-phenyl) 2-thioxo, carboxamide Electron-withdrawing substituents (Cl, CF3) Antimicrobial (tested)
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2,5-dimethoxyphenyl / ethyl ester 2-thioxo, ester Mp: Not reported; methoxy positional isomer Antiviral (HAV)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxyphenyl / ethyl ester 2-thioxo, ester Hydroxyl group improves H-bonding; weak antioxidant Antioxidant (weak activity)

Pharmacological and Physical Property Trends

Bioactivity Modulation by Substituents :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize charge-transfer interactions in enzyme binding pockets (e.g., EGFR), as suggested by molecular docking studies . In contrast, 2,5-dimethoxyphenyl isomers () exhibit reduced steric compatibility with target proteins, explaining their lower antiviral potency.
  • Fluorine substitution (4-fluorophenyl in the target vs. 3-fluorophenyl in ) enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.

For example, the thioxo group in the target compound forms critical N–H⋯S interactions in crystal packing, which may mimic enzyme-inhibitor interactions .

Carboxamide vs. Ester Functional Groups :

  • The N-(4-fluorophenyl)carboxamide in the target compound likely enhances solubility in polar solvents (e.g., DMSO) compared to ethyl esters (). Carboxamides also resist hydrolysis better than esters, improving pharmacokinetic stability .

Melting Points and Solubility :

  • Methoxy and fluorine substituents increase melting points (e.g., 210–235°C for fluorophenyl derivatives ), whereas hydroxyl groups () reduce melting points due to H-bonding network disruption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.